5-methyl-2-(3-methyl-2-thienyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole
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Overview
Description
5-methyl-2-(3-methyl-2-thienyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods. In
Mechanism of Action
The mechanism of action of 5-methyl-2-(3-methyl-2-thienyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in reduced inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory, analgesic, and antipyretic effects. It has also been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 5-methyl-2-(3-methyl-2-thienyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole in laboratory experiments include its high potency, selectivity, and specificity. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
Future research on 5-methyl-2-(3-methyl-2-thienyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole could focus on its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, research could explore the use of this compound as a tool for studying the role of COX enzymes in various physiological processes. Finally, research could focus on developing more efficient synthesis methods for this compound, which could facilitate its use in large-scale production and clinical trials.
Synthesis Methods
The synthesis of 5-methyl-2-(3-methyl-2-thienyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole involves the reaction of 3-methyl-2-thienyl isocyanate with 1-(pyrazol-1-yl)methanamine in the presence of a catalyst. The resulting intermediate is then reacted with 5-methyl-2-bromo-1,3-oxazole to form the final product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
Research on 5-methyl-2-(3-methyl-2-thienyl)-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has focused on its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
5-methyl-2-(3-methylthiophen-2-yl)-4-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-9-4-7-18-12(9)13-15-11(10(2)17-13)8-16-6-3-5-14-16/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCGWCZFYOLTLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=C(O2)C)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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